N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
CAS No.:
VCID: VC15311597
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide -](/images/structure/VC15311597.png)
Description |
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. It belongs to a class of compounds containing benzofuran and phenylethylamide moieties, which are often explored for their potential biological and pharmacological activities. This compound's structure integrates functional groups such as methoxy substituents on the phenyl ring and a benzofuran core, which contribute to its reactivity and potential bioactivity. Below is an in-depth analysis of its chemical properties, synthesis, and potential applications. SynthesisThe synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. Below is a generalized pathway:
Applications and Potential BioactivityCompounds with similar structures have been investigated for various biological activities, including:
Further experimental studies are required to confirm these activities for this specific compound. Analytical DataThe characterization of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves various spectroscopic techniques:
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Product Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide | ||||||||
Molecular Formula | C22H25NO4 | ||||||||
Molecular Weight | 367.4 g/mol | ||||||||
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide | ||||||||
Standard InChI | InChI=1S/C22H25NO4/c1-14-9-15(2)22-17(13-27-20(22)10-14)12-21(24)23-8-7-16-5-6-18(25-3)19(11-16)26-4/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,24) | ||||||||
Standard InChIKey | OILNANSXUDIJSJ-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CC1=CC(=C2C(=C1)OC=C2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C | ||||||||
PubChem Compound | 16435224 | ||||||||
Last Modified | Aug 09 2024 |
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